N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzofuran core, a hydroxypropyl side chain, and a 2-methylphenoxy substituent. Its synthesis likely involves coupling a bromoacetamide intermediate with a benzofuran-containing amine, as inferred from analogous methods in .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-7-3-5-9-16(14)24-12-19(22)21-13-20(2,23)18-11-15-8-4-6-10-17(15)25-18/h3-11,23H,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKRIARZVVISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Phenoxy/Aromatic Substituents
Key Compounds :
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) Structure: Fluorophenoxy group, n-butylamine side chain. Synthesis: Yield = 82%, Rf = 0.32, m.p. = 75°C (). Comparison: Higher yield than the target compound’s analogs, likely due to the electron-withdrawing fluoro group enhancing reactivity.
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) Structure: Fluorophenoxy group, hydroxypropyl side chain. Synthesis: Yield = 54%, Rf = 0.28, m.p. = 84°C (). Comparison: Lower yield than compound 30, possibly due to steric hindrance from the hydroxypropyl group.
BI82850 (N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide) Structure: Bromo-methoxy benzamide replaces 2-methylphenoxy. Properties: Molecular weight = 404.25 g/mol (). Comparison: Halogen substitution (Br) may increase lipophilicity compared to the methyl group in the target compound.
Table 1: Physicochemical Properties of Acetamide Analogs
| Compound | Yield (%) | Rf | m.p. (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound* | N/A | N/A | N/A | ~350–400 (estimated) |
| N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide | 82 | 0.32 | 75 | ~309.37 |
| 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | 54 | 0.28 | 84 | ~327.38 |
| BI82850 | N/A | N/A | N/A | 404.25 |
Heterocyclic Acetamide Derivatives
Key Compounds :
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide Structure: Benzothiophene replaces benzofuran; dichlorophenoxy substituent. Properties: Molecular formula = C₁₉H₁₇Cl₂NO₃S ().
Quinoline-Based Acetamides () Examples: N-(4-(3-chloro-4-phenoxyphenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.
Agrochemical Acetamides ()
Key Compounds :
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Use : Herbicide.
- Comparison : Chloro and methoxymethyl groups enhance herbicidal activity, whereas the target compound’s benzofuran may favor pharmaceutical applications.
Research Implications
- Bioactivity: Benzofuran derivatives are associated with antimicrobial and anticancer activity, while fluorophenoxy analogs () may target metabolic enzymes.
- Toxicity: Perfluoroalkyl acetamides () are linked to environmental persistence, but the target compound’s methylphenoxy group likely reduces such risks.
Q & A
Q. What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions:
Benzofuran precursor preparation : Coupling of hydroxypropyl groups to the benzofuran core via nucleophilic substitution or condensation reactions.
Acetamide formation : Reaction of 2-(2-methylphenoxy)acetic acid with the benzofuran-hydroxypropyl intermediate using coupling agents like EDCI/HOBt.
Critical parameters include:
- Catalysts : Lewis acids (e.g., ZnCl₂) for benzofuran ring stabilization .
- Solvents : Polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Temperature : Controlled heating (60–80°C) to avoid side reactions like esterification .
Purity (>95%) is confirmed via HPLC, with yields optimized by continuous flow reactors for scalability .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
- Methodological Answer: Structural validation requires:
- 1H/13C NMR : To confirm the presence of the benzofuran aromatic protons (δ 6.8–7.5 ppm), hydroxypropyl methylene groups (δ 3.2–3.8 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Identification of O–H (3200–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 368.15) .
Q. What preliminary biological assays are used to screen this compound’s activity?
- Methodological Answer: Initial screening includes:
- In vitro cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition studies : Testing against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Antimicrobial disk diffusion assays on Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer: Contradictions often arise from variations in assay conditions. Strategies include:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics .
- Dose-response curves : Quantify IC₅₀ values across multiple cell lines to assess selectivity .
- Meta-analysis : Compare data from structurally similar compounds (e.g., chloro vs. methylphenoxy derivatives) to identify substituent-dependent trends .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the hydroxypropyl moiety .
- Pharmacokinetic profiling : Assess logP (target <3) and plasma protein binding via equilibrium dialysis .
Q. How do computational methods like molecular docking inform the design of derivatives with improved target affinity?
- Methodological Answer:
- Target identification : Perform homology modeling for uncharacterized enzymes (e.g., fungal CYP51) using SWISS-MODEL .
- Docking simulations : Use AutoDock Vina to predict binding poses of the acetamide group with active-site residues (e.g., hydrogen bonding with Ser314 in kinases) .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to guide synthetic priorities .
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